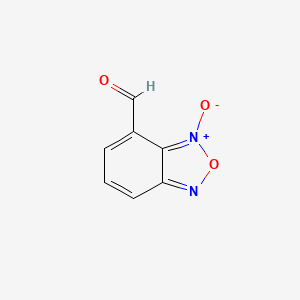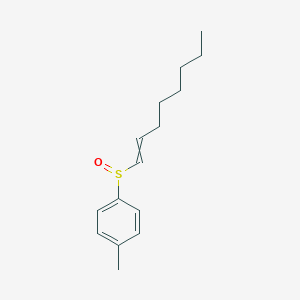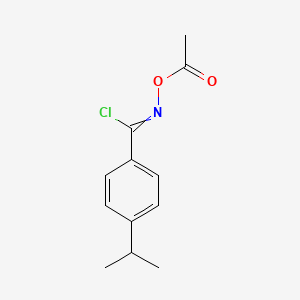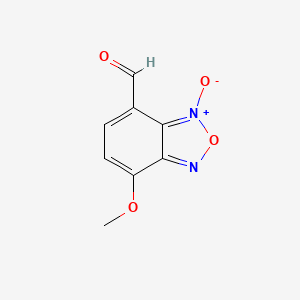
4,4-Diethyl-4H-1,3-benzothiazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4-Diethyl-4H-1,3-benzothiazine is a heterocyclic compound that belongs to the benzothiazine family. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The benzothiazine core structure is characterized by a fused benzene and thiazine ring, which imparts unique chemical and biological properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4,4-Diethyl-4H-1,3-benzothiazine can be synthesized through several methods. One common approach involves the cyclization of substituted 2-aminobenzenethiols with β-ketoesters. This reaction typically occurs under acidic or basic conditions, depending on the desired product. For example, the reaction of 2-aminobenzenethiol with ethyl acetoacetate in the presence of a base such as sodium hydroxide can yield the desired benzothiazine derivative .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve more scalable and efficient methods. One-pot syntheses, which combine multiple reaction steps into a single process, are often employed to reduce costs and improve yields. Ultrasonication and microwave-assisted synthesis are also used to enhance reaction rates and selectivity .
Analyse Chemischer Reaktionen
Types of Reactions
4,4-Diethyl-4H-1,3-benzothiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazine ring to a dihydrothiazine derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiazine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and amines are employed under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrobenzothiazines, and various substituted benzothiazine derivatives. These products can exhibit different biological and chemical properties, making them useful in various applications .
Wissenschaftliche Forschungsanwendungen
4,4-Diethyl-4H-1,3-benzothiazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4,4-Diethyl-4H-1,3-benzothiazine involves its interaction with various molecular targets and pathways. The compound can act as an enzyme inhibitor, receptor antagonist, or DNA/RNA binder. For example, benzothiazine derivatives have been shown to inhibit serine proteases by forming stable enzyme-inhibitor complexes . Additionally, the compound can bind to DNA/RNA, affecting gene expression and cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4H-3,1-Benzothiazin-4-ones: These compounds share a similar core structure but differ in the substitution pattern and biological activities.
1,4-Benzothiazines: These derivatives exhibit a wide range of biological activities, including anticancer, antifungal, and antimicrobial properties.
Uniqueness
4,4-Diethyl-4H-1,3-benzothiazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of diethyl groups at the 4-position enhances its lipophilicity and may influence its interaction with biological targets .
Eigenschaften
CAS-Nummer |
61122-94-9 |
|---|---|
Molekularformel |
C12H15NS |
Molekulargewicht |
205.32 g/mol |
IUPAC-Name |
4,4-diethyl-1,3-benzothiazine |
InChI |
InChI=1S/C12H15NS/c1-3-12(4-2)10-7-5-6-8-11(10)14-9-13-12/h5-9H,3-4H2,1-2H3 |
InChI-Schlüssel |
FMDJKHWGQPISHF-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(C2=CC=CC=C2SC=N1)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Methyl(diphenyl)[2-(triethoxysilyl)ethyl]silane](/img/structure/B14588459.png)







